molecular formula C14H20N2O B3845125 N-cycloheptyl-N'-phenylurea CAS No. 19095-79-5

N-cycloheptyl-N'-phenylurea

Cat. No.: B3845125
CAS No.: 19095-79-5
M. Wt: 232.32 g/mol
InChI Key: MMNBZHUPPBZRSD-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-phenylurea is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of a cycloheptyl group and a phenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptyl-N’-phenylurea can be synthesized through the nucleophilic addition of cycloheptylamine to phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:

Cycloheptylamine+Phenyl isocyanateN-cycloheptyl-N’-phenylurea\text{Cycloheptylamine} + \text{Phenyl isocyanate} \rightarrow \text{N-cycloheptyl-N'-phenylurea} Cycloheptylamine+Phenyl isocyanate→N-cycloheptyl-N’-phenylurea

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-phenylurea may involve the use of more scalable and environmentally friendly methods. One such method is the reaction of cycloheptylamine with potassium isocyanate in water, which avoids the use of organic solvents and simplifies the purification process .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylurea compounds.

Scientific Research Applications

N-cycloheptyl-N’-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it exhibits cytokinin-like activity by binding to cytokinin receptors, thereby influencing plant growth and development . The compound may also interact with other molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-cycloheptyl-N’-phenylurea can be compared with other N-phenylurea derivatives, such as:

These compounds share similar structural features but differ in their biological activities and applications, highlighting the unique properties of N-cycloheptyl-N’-phenylurea.

Properties

IUPAC Name

1-cycloheptyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNBZHUPPBZRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172606
Record name N-Cycloheptyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19095-79-5
Record name NSC 310283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC310283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cycloheptyl-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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